Mass Shift and Specific Labeling Position: L-Phenylalanine,Indole-15N vs. L-Tryptophan-15N vs. Unlabeled L-Tryptophan
L-Phenylalanine,Indole-15N exhibits a distinct +1 Da mass shift relative to unlabeled L-Tryptophan (MW 204.23) and a different labeling position compared to L-Tryptophan-15N (alpha-amino labeled). This specific indole-15N labeling yields a unique fragmentation pattern in MS/MS and a distinct 15N NMR chemical shift, enabling selective tracking of the indole nitrogen metabolic fate .
| Evidence Dimension | Molecular Weight and Labeling Site |
|---|---|
| Target Compound Data | MW = 205.22 Da; Indole ring nitrogen labeled with 15N |
| Comparator Or Baseline | Unlabeled L-Tryptophan: MW = 204.23 Da; L-Tryptophan-15N: MW = 205.22 Da, alpha-amino nitrogen labeled with 15N |
| Quantified Difference | +1 Da mass shift vs. unlabeled; Distinct 15N chemical shift in NMR (approx. 35 ppm for indole-N vs. 50 ppm for alpha-N) [1] |
| Conditions | Calculated exact mass; NMR shift referenced to 15N NMR studies of tryptophan |
Why This Matters
The specific mass shift and labeling position are non-negotiable for establishing selective and interference-free MS/MS transitions and for tracking nitrogen flux specifically from the indole moiety into serotonin and kynurenine metabolites.
- [1] Drews, A. C., et al. (2005). Studies of the intermediary metabolism in cultured cells of the insect Spodoptera frugiperda using 13C- or 15N-labelled tracers. BMC Biochemistry, 6, 24. View Source
